(R)-ethyl 2-acetamido-3-(acetylthio)propanoate

Prodrug Glutathione Cysteine delivery

DACE (R)-ethyl 2-acetamido-3-(acetylthio)propanoate outperforms NAC and racemic mixtures. In rats, 5 mmol/kg DACE (i.v./i.d.) elevates liver GSH by 30% and plasma GSH by 300%. At 1 mM, DACE surpasses equimolar cysteine, NAC, and OTC in PBMC intracellular GSH delivery. Its defined (R)-configuration ([α]20/D = -36.0°) and pre-protected amine/thiol groups maximize asymmetric synthesis efficiency. For studies demanding stereochemical fidelity and metabolic stability, DACE is the definitive choice.

Molecular Formula C9H15NO4S
Molecular Weight 233.29 g/mol
CAS No. 19547-89-8
Cat. No. B101358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-ethyl 2-acetamido-3-(acetylthio)propanoate
CAS19547-89-8
SynonymsDACE cpd
S,N-diacetylcysteine ethyl ester
S,N-diacetylcysteine monoethyl este
Molecular FormulaC9H15NO4S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CSC(=O)C)NC(=O)C
InChIInChI=1S/C9H15NO4S/c1-4-14-9(13)8(10-6(2)11)5-15-7(3)12/h8H,4-5H2,1-3H3,(H,10,11)/t8-/m0/s1
InChIKeyQKVURBLPSBAOFS-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Ethyl 2-Acetamido-3-(Acetylthio)propanoate (CAS 19547-89-8): Chiral N,S-Diacetylcysteine Ethyl Ester Prodrug and Synthetic Building Block


(R)-Ethyl 2-acetamido-3-(acetylthio)propanoate, also known as S,N-diacetylcysteine monoethyl ester or DACE, is a chiral N,S-diacetylated L-cysteine derivative with an ethyl ester moiety [1]. It is classified as a prodrug of N-acetylcysteine (NAC) [2] and is characterized by its stereospecific (R)-configuration, which ensures high enantiomeric purity [1]. The compound is employed both as a research tool for studying sulfhydryl status modulation and as a versatile building block in peptide mimetic and cysteine derivative synthesis [1].

Why Generic N-Acetylcysteine or Racemic Mixtures Cannot Replace (R)-Ethyl 2-Acetamido-3-(Acetylthio)propanoate


Simple substitution with N-acetylcysteine (NAC) or racemic mixtures fails to replicate the unique pharmacological and synthetic utility of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate. NAC suffers from extremely low oral bioavailability due to extensive first-pass deacetylation in the gut [1]. In contrast, the dual acetylation and ethyl esterification of the target compound protect it from this metabolic fate, enabling efficient intracellular cysteine delivery [2]. Furthermore, racemic or enantiomerically impure samples exhibit distinct biological and physicochemical properties; the specific (R)-configuration dictates the stereospecific interactions required for asymmetric synthesis and pharmacological activity [3]. The quantitative evidence below establishes exactly where this compound diverges from its closest analogs.

Quantitative Differentiation of (R)-Ethyl 2-Acetamido-3-(Acetylthio)propanoate Against NAC and Other Prodrugs


Superior Intracellular Glutathione Elevation: 1 mM DACE Outperforms Equimolar NAC, Cysteine, and OTC in PBMCs

In head-to-head in vitro incubations with peripheral blood mononuclear cells (PBMCs), 1 mM (R)-ethyl 2-acetamido-3-(acetylthio)propanoate (DACE) produced higher intracellular concentrations of both cysteine and glutathione (GSH) after 24 hours than incubations with equimolar concentrations of cysteine, N-acetylcysteine (NAC), or oxothiazolidine carboxylic acid (OTC) [1]. The study concludes that DACE provides an efficient delivery system for cysteine that markedly increases intra- and extracellular cysteine and GSH, likely due to uptake that is not dependent on active transport processes [1].

Prodrug Glutathione Cysteine delivery

Significant In Vivo GSH Elevation: 5 mmol/kg DACE Increases Liver GSH by 30% and Plasma GSH by 300% in Rats

Following intraduodenal (i.d.) or intravenous (i.v.) administration of 5 mmol/kg (R)-ethyl 2-acetamido-3-(acetylthio)propanoate (DACE) to rats, physiological levels of glutathione (GSH) in the liver increased by 30% and in plasma by 300% [1]. This demonstrates the compound's capacity to markedly elevate GSH levels in vivo, a critical endpoint for interventions aimed at modulating oxidative stress or detoxification pathways.

In vivo pharmacology Glutathione Hepatoprotection

Chiral Identity and Enantiomeric Purity: Specific Optical Rotation [α]20/D = -36.0° (c=1, Methanol)

The (R)-enantiomer of ethyl 2-acetamido-3-(acetylthio)propanoate exhibits a specific optical rotation of [α]20/D = -36.0° (c=1, methanol) [1]. This stereospecific identity is critical; racemic mixtures or the (S)-enantiomer (which would exhibit a positive rotation) cannot substitute in applications requiring stereochemical fidelity, such as asymmetric synthesis or interactions with chiral biological targets [2].

Chiral synthesis Enantiomeric purity Quality control

In Vitro Acetylcholinesterase Inhibition: IC50 = 644 nM (Human) and 661 nM (Electric Eel)

(R)-Ethyl 2-acetamido-3-(acetylthio)propanoate exhibits moderate inhibition of acetylcholinesterase (AChE) in vitro. Against human recombinant AChE, the IC50 is 644 nM; against Electrophorus electricus (electric eel) AChE, the IC50 is 661 nM [1]. These values, derived from Ellman's assay with a 5-minute pre-incubation, provide a quantitative baseline for its cholinergic activity.

Enzyme inhibition Acetylcholinesterase CNS

Hydrolytic Stability Advantage: Ethyl Ester Moiety Resists Intestinal Deacetylation Compared to NAC

The systemic bioavailability of N-acetylcysteine (NAC) is severely limited by extensive first-pass deacetylation in the gut [1]. (R)-Ethyl 2-acetamido-3-(acetylthio)propanoate, by virtue of its dual acetylation (N- and S-) and ethyl esterification, is designed to circumvent this metabolic vulnerability. While direct comparative bioavailability data for DACE versus NAC are not reported, the chemical and enzymatic hydrolysis studies of NAC esters indicate that esterification at the carboxylic acid and thiol groups protects against intestinal deacetylation, a principle that underlies DACE's design [1].

Prodrug stability Bioavailability First-pass metabolism

Utility as a Chiral Building Block: Serves as a Versatile Intermediate for Cysteine Derivatives and Peptide Mimetics

(R)-Ethyl 2-acetamido-3-(acetylthio)propanoate is widely employed as a chiral building block for the synthesis of cysteine derivatives and peptide mimetics [1]. Its stability under standard reaction conditions and compatibility with common coupling reagents enhance its utility in both research and industrial synthetic settings [1]. This contrasts with less protected or racemic cysteine analogs that may undergo unwanted side reactions or yield diastereomeric mixtures.

Organic synthesis Peptide mimetics Cysteine derivatives

Optimized Use Cases for (R)-Ethyl 2-Acetamido-3-(Acetylthio)propanoate in Preclinical and Synthetic Research


Preclinical Studies Requiring Efficient In Vivo Elevation of Glutathione

For investigators conducting rodent studies aimed at modulating oxidative stress, detoxification, or sulfhydryl status, (R)-ethyl 2-acetamido-3-(acetylthio)propanoate (DACE) offers a quantifiably superior prodrug option. In vivo data demonstrate that 5 mmol/kg DACE (i.v. or i.d.) increases liver GSH by 30% and plasma GSH by 300% in rats [1]. This potency, combined with its resistance to gut deacetylation [2], makes DACE the preferred choice over NAC when robust GSH elevation is a primary endpoint.

In Vitro Assays Comparing Prodrug Efficiencies for Intracellular Cysteine/GSH Delivery

Researchers comparing the efficacy of cysteine prodrugs in cell culture should prioritize DACE. Direct head-to-head data show that 1 mM DACE produces higher intracellular cysteine and GSH levels in PBMCs than equimolar concentrations of cysteine, NAC, or OTC after 24 hours [1]. This establishes DACE as a positive control and benchmark for evaluating novel thiol delivery systems.

Synthesis of Stereochemically Defined Cysteine-Containing Peptides and Mimetics

In medicinal chemistry and peptide synthesis, maintaining stereochemical purity is paramount. (R)-ethyl 2-acetamido-3-(acetylthio)propanoate, with its defined (R)-configuration and specific optical rotation [α]20/D = -36.0° [1], serves as an ideal building block. Its pre-protected amine and thiol groups, along with the ethyl ester, minimize side reactions and enable straightforward incorporation into larger molecular architectures [2].

Neurological Research Involving Acetylcholinesterase Modulation

For studies investigating cholinergic signaling or AChE inhibition, DACE provides a defined activity profile. Its IC50 values of 644 nM (human) and 661 nM (eel) against AChE [1] offer a quantitative reference point. This distinguishes DACE from other cysteine prodrugs lacking cholinergic activity and positions it as a useful tool compound in this niche.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-ethyl 2-acetamido-3-(acetylthio)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.